

HEDTA stability in high-temperature carbonate reservoirs

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Compound Focus: Hydroxyethylethylenediaminetriacetic acid

CAS No.: 139-89-9

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HEDTA Performance and Stability Overview

Stability in High-Temperature Environments HEDTA demonstrates good thermal stability, which can be further enhanced by increasing the pH of the solution. It begins to decompose at temperatures **greater than 350°F (approximately 177°C)** [1].

Chelating Performance The effectiveness of HEDTA in binding metal ions varies with pH and the specific ion. The following table summarizes key experimental findings for easy comparison [2]:

Property	Condition 1 (pH 1)	Condition 2 (pH 3)	Notes / Comparative Performance
Fe ²⁺ Chelation	Effective	Effective	Outperformed by GLDA at both pH levels [2].
Ca ²⁺ Chelation	More Effective	Less Effective	HEDTA is a more effective chelator for Ca ²⁺ at pH 1 than at pH 3; at pH 3, GLDA is more effective [2].
Thermal Limit	Decomposition starts >177°C (350°F)	Stability enhanced with higher pH	Thermal stability is improved by increasing the pH of the solution [1].

Detailed Experimental Protocols

To ensure reproducible results in the lab, here are detailed methodologies for key experiments cited in the overview.

1. Protocol for Chelating Ability Test (Ca²⁺ and Fe²⁺) This test evaluates a chelator's capacity to bind and retain calcium and iron ions in solution under acidic, high-temperature conditions [2].

- **Materials Preparation:**
 - **Chelator Solutions:** Prepare 20% concentration solutions of HEDTA and other chelators for comparison (e.g., GLDA).
 - **pH Adjustment:** Use Hydrochloric Acid (HCl) to adjust the pH of the chelator solutions to the target levels (e.g., pH 1 and pH 3).
 - **Calcium Source:** Prepare calcite powder (90–125 μm) from outcrop limestone cores.
 - **Iron Source:** Prepare a solution with 20,000 ppm of Fe²⁺ ions using Fe(II) chloride.
- **Experimental Procedure:**
 - Combine the calcite powder (for Ca²⁺ test) or Fe²⁺ solution (for Fe²⁺ test) with the chelator solution in a 1:5 ratio in digestion or centrifuge tubes.
 - Place the tubes in a heating block or water bath maintained at **80°C**.
 - Run the experiment for **6 hours** to simulate the duration of a well acidizing operation.
 - Collect samples every hour for analysis.
- **Quantification Method:**
 - For Ca²⁺ concentration, use **Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES)**. All sample mixtures should undergo a standard digestion process (e.g., APHA 3120B method) prior to analysis.
 - For Fe²⁺ chelation, measure concentration via **ultraviolet–visible (UV–vis) absorption spectroscopy**.

2. Protocol for Viscosity Change Analysis This test is crucial for understanding HEDTA's self-diverting mechanism in heterogeneous formations, as an increase in viscosity can help divert fresh fluid to less-permeable zones [1].

- **Principle:** The viscosity of HEDTA increases as it reacts with multivalent cations (like Ca²⁺ from carbonate), forming more dense complexes.
- **Method:** Use a **capillary tube viscometer** to measure the fluid's viscosity before and after it reacts with carbonate material (e.g., sandstone cores or calcium carbonate powder) at reservoir temperature.
- **Expected Outcome:** Under the right conditions, the viscosity of the HEDTA solution can increase **at least threefold** from its initial value after reaction.

Troubleshooting & FAQs

Q1: We are experiencing rapid fluid consumption during acidizing of a long horizontal carbonate section. How can HEDTA help? A: Traditional acids like HCl react too quickly, leading to non-uniform fluid distribution. HEDTA provides a **slower, more controlled reaction** with carbonate rock. Furthermore, its viscosity increases upon reaction with calcium, creating a **self-diverting effect** that helps direct the fresh treatment fluid toward under-saturated or less-permeable zones, ensuring more uniform stimulation along the entire wellbore [1].

Q2: Could HEDTA cause formation damage in carbonate reservoirs? A: When used correctly, HEDTA is generally less damaging than mineral acids. It is compatible with carbonate formations and, unlike HCl, does not typically cause issues like **fine migration** in sandstone [1]. However, a critical consideration is **fluid compatibility**. HEDTA can form severe precipitation if mixed with incompatible formation water. Always test compatibility with your specific reservoir brine before deployment [1].

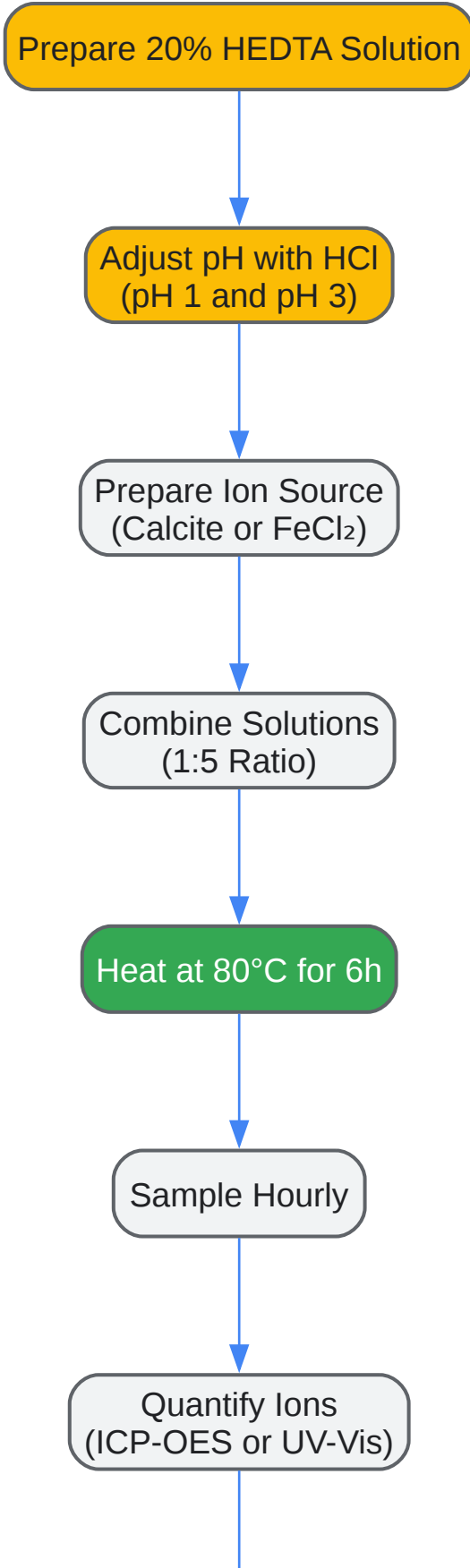
Q3: How does the biodegradability of HEDTA compare to other chelators? A: HEDTA faces **biodegradability issues** similar to its relative, EDTA, due to the presence of two nitrogen atoms in its structure. If environmental impact is a primary concern, **GLDA** is a more readily biodegradable alternative as it is manufactured from a natural amino acid (L-glutamic acid) [3].

Experimental Workflow and Thermal Degradation Pathway

The diagrams below illustrate the key experimental and chemical processes. The DOT scripts are provided for your use.

Experimental Workflow for HEDTA Analysis This diagram outlines the key steps for evaluating HEDTA's chelating performance in the lab.

HEDTA Analysis Workflow

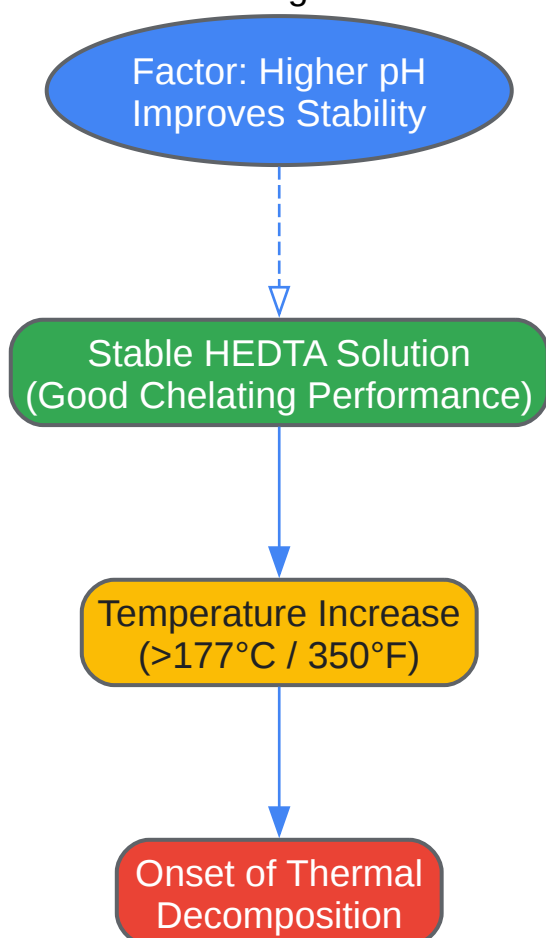


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HEDTA Thermal Degradation Pathway This chart visualizes the stability profile of HEDTA under increasing thermal stress.

HEDTA Thermal Degradation Pathway



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